molecular formula C17H14ClN3O3 B2583544 6-(2-(4-Chlorophenoxy)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034306-25-5

6-(2-(4-Chlorophenoxy)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No. B2583544
CAS RN: 2034306-25-5
M. Wt: 343.77
InChI Key: PHDBAZBULBBQJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step organic reactions involving acylation, cyclization, and nitrile formation .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the naphthyridine ring. The presence of the chlorophenoxy group could potentially influence the compound’s reactivity and interactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the nitrile group could undergo hydrolysis to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of the chlorophenoxy group could potentially influence the compound’s solubility and reactivity .

Scientific Research Applications

Synthesis and Structural Studies

  • Facile Synthesis of Naphthyridines : A study detailed a novel synthesis pathway for 1,6-naphthyridin-2(1H)-ones and their derivatives, showcasing methodologies relevant to the structural class of the compound . The research underscores the synthetic versatility of naphthyridine derivatives, including potential methods for creating compounds with related structures (Singh & Lesher, 1990).

  • Antimicrobial and Structural Characterization : Research on 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile and its metal complexes revealed insights into the antimicrobial properties and structural characteristics of chlorophenyl naphthyridine derivatives. The findings may suggest potential applications in antimicrobial fields for structurally similar compounds (Sadeek et al., 2015).

  • DFT and TD-DFT/PCM Calculations : A study employing DFT and TD-DFT/PCM calculations on chlorophenyl- and dimethylamino-phenyl-substituted tetrahydrobenzo[h]quinoline-3-carbonitrile dyes provided deep insights into the structural, electronic, and optical properties of such compounds. This research highlights the importance of theoretical studies in understanding the properties of complex organic molecules (Wazzan et al., 2016).

Biological Activities and Applications

  • Alzheimer's Disease Therapy : A study on 5-amino-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridin-2(1H)-one highlighted its moderate but selective inhibition of human acetylcholinesterase, suggesting potential therapeutic applications for Alzheimer's disease. This work illustrates the potential biological activities of naphthyridine derivatives in neurodegenerative disease treatment (Balmori et al., 2017).

  • Antimicrobial and Cytotoxic Activities : Novel bipyridine-carbonitriles were assessed for their antimicrobial and cytotoxic activities, indicating the potential of naphthyridine and pyridine derivatives in developing new antimicrobial agents and cancer therapeutics. Such studies are crucial for identifying new bioactive compounds (Hussein et al., 2015).

properties

IUPAC Name

6-[2-(4-chlorophenoxy)acetyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-13-1-3-14(4-2-13)24-10-16(22)21-6-5-15-12(9-21)7-11(8-19)17(23)20-15/h1-4,7H,5-6,9-10H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDBAZBULBBQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(4-Chlorophenoxy)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

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